2-methyl-1-(prop-2-yn-1-yl)piperidine
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Overview
Description
2-methyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative characterized by the presence of a methyl group at the second position and a propynyl group at the first position of the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(prop-2-yn-1-yl)piperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave-assisted synthesis and catalytic processes can also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-methyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propynyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the propynyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Propyl-substituted piperidine.
Substitution: Various alkyl or acyl derivatives
Scientific Research Applications
2-methyl-1-(prop-2-yn-1-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
2-Methylpiperidine: A structurally similar compound with a methyl group at the second position but lacking the propynyl group.
1-(2-Methyl-1-propenyl)piperidine: Another derivative with a propenyl group instead of a propynyl group
Uniqueness: 2-methyl-1-(prop-2-yn-1-yl)piperidine is unique due to the presence of the propynyl group, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets and pathways, making it valuable in medicinal chemistry and drug development .
Properties
CAS No. |
77975-77-0 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-methyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-5-4-6-9(10)2/h1,9H,4-8H2,2H3 |
InChI Key |
CJYFVZDSVBOMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC#C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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